

# Physical and chemical properties of 1-(4-Bromo-3-methylphenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Bromo-3-methylphenyl)ethanone

Cat. No.: B1330683

[Get Quote](#)

## An In-Depth Technical Guide to 1-(4-Bromo-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-(4-Bromo-3-methylphenyl)ethanone** (also known as 4'-Bromo-3'-methylacetophenone). This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document details its properties, experimental protocols for its synthesis and purification, and its reactivity profile, making it an essential resource for professionals in chemical research and drug development.

### Chemical Identity and Physical Properties

**1-(4-Bromo-3-methylphenyl)ethanone** is an aromatic ketone characterized by a bromine atom and a methyl group on the phenyl ring. Its structural features make it a versatile intermediate for various chemical transformations.

Table 1: Physical and Chemical Properties of **1-(4-Bromo-3-methylphenyl)ethanone**

Property	Value	Reference(s)
IUPAC Name	1-(4-bromo-3-methylphenyl)ethanone	[1]
Synonyms	4'-Bromo-3'-methylacetophenone, 3-Methyl-4-bromoacetophenone	[2]
CAS Number	37074-40-1	[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	[2]
Molecular Weight	213.07 g/mol	[2]
Appearance	Pale yellow solid	[3]
Melting Point	31-32 °C	[2]
Boiling Point	157-159 °C at 19 Torr	[2]
Density	1.388 g/cm <sup>3</sup> (predicted)	[2]
Solubility	Slightly soluble in chloroform and methanol.	[2]
Storage	Store in a cool, dry place away from light and moisture.[4]	
InChI Key	QRTFRIPKQPOIPI-UHFFFAOYSA-N	[1]
SMILES	<chem>CC1=C(C=CC(=C1)C(=O)C)Br</chem>	[5]

## Spectroscopic Data (Predicted)

While specific, experimentally verified spectra for **1-(4-Bromo-3-methylphenyl)ethanone** are not readily available in public databases, the following data is predicted based on its structure and general spectroscopic principles.

Table 2: Predicted Spectroscopic Data for **1-(4-Bromo-3-methylphenyl)ethanone**

Technique	Predicted Data
$^1\text{H}$ NMR	- Aromatic protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm). A doublet, a doublet of doublets, and a singlet or narrow doublet, corresponding to the three protons on the phenyl ring. - Acetyl protons: A singlet at approximately 2.6 ppm, integrating to 3H. - Methyl protons: A singlet at approximately 2.4 ppm, integrating to 3H.
$^{13}\text{C}$ NMR	- Carbonyl carbon (C=O): A signal around 197 ppm. - Aromatic carbons: Six signals in the aromatic region (approx. 125-140 ppm), including two quaternary carbons (one attached to bromine and one to the methyl group). - Acetyl methyl carbon: A signal around 26 ppm. - Ring methyl carbon: A signal around 21 ppm.
IR Spectroscopy	- C=O stretch (ketone): A strong absorption band around $1680\text{ cm}^{-1}$ . - C-H stretch (aromatic): Bands around $3000\text{-}3100\text{ cm}^{-1}$ . - C-H stretch (aliphatic): Bands around $2850\text{-}3000\text{ cm}^{-1}$ . - C=C stretch (aromatic): Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region. - C-Br stretch: A band in the $500\text{-}600\text{ cm}^{-1}$ region.
Mass Spectrometry	- Molecular ion ( $\text{M}^+$ ): A pair of peaks of similar intensity at $m/z$ 212 and 214, corresponding to the presence of the $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes. - Major fragment: A peak at $m/z$ 197/199, corresponding to the loss of a methyl group ( $[\text{M}-\text{CH}_3]^+$ ). - Other fragments: A peak at $m/z$ 118, corresponding to the loss of bromine.

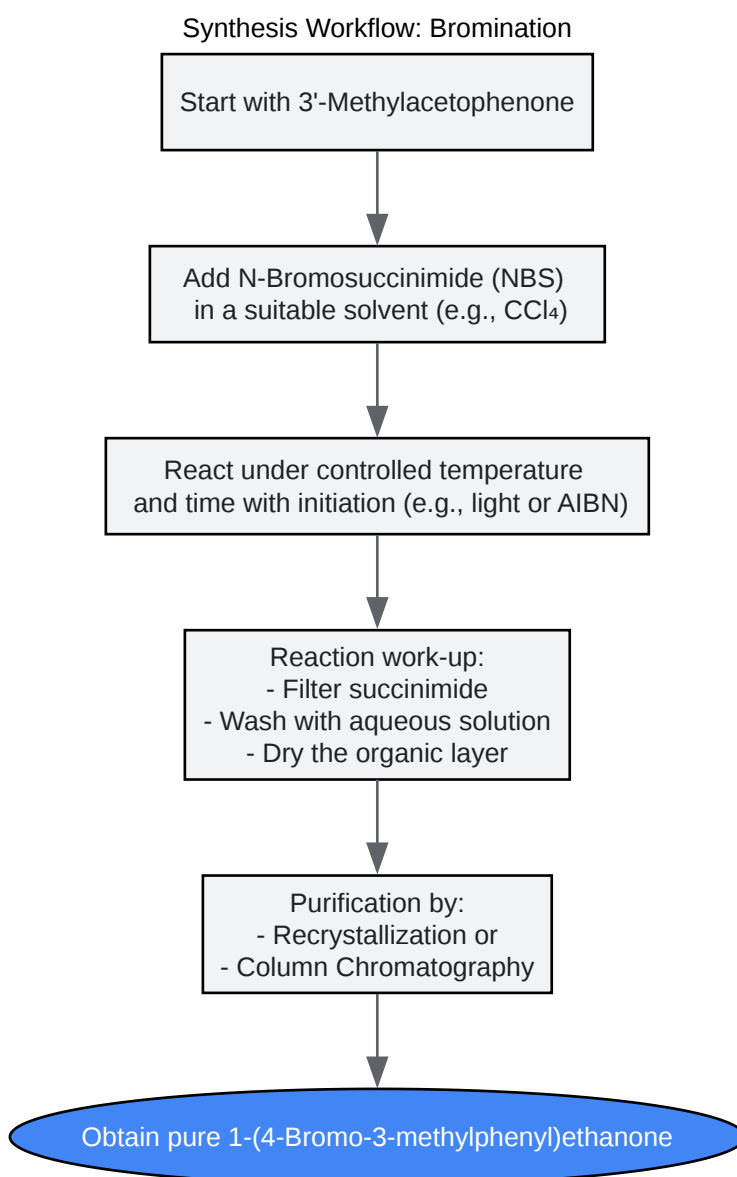
## Experimental Protocols

### Synthesis

Two primary synthetic routes for **1-(4-Bromo-3-methylphenyl)ethanone** are commonly reported.

This method involves the direct bromination of 3'-methylacetophenone, typically using N-bromosuccinimide (NBS) as the brominating agent to achieve regioselective halogenation at the para-position relative to the methyl group.

#### Experimental Workflow: Bromination of 3'-Methylacetophenone



[Click to download full resolution via product page](#)

*Synthesis via Bromination*

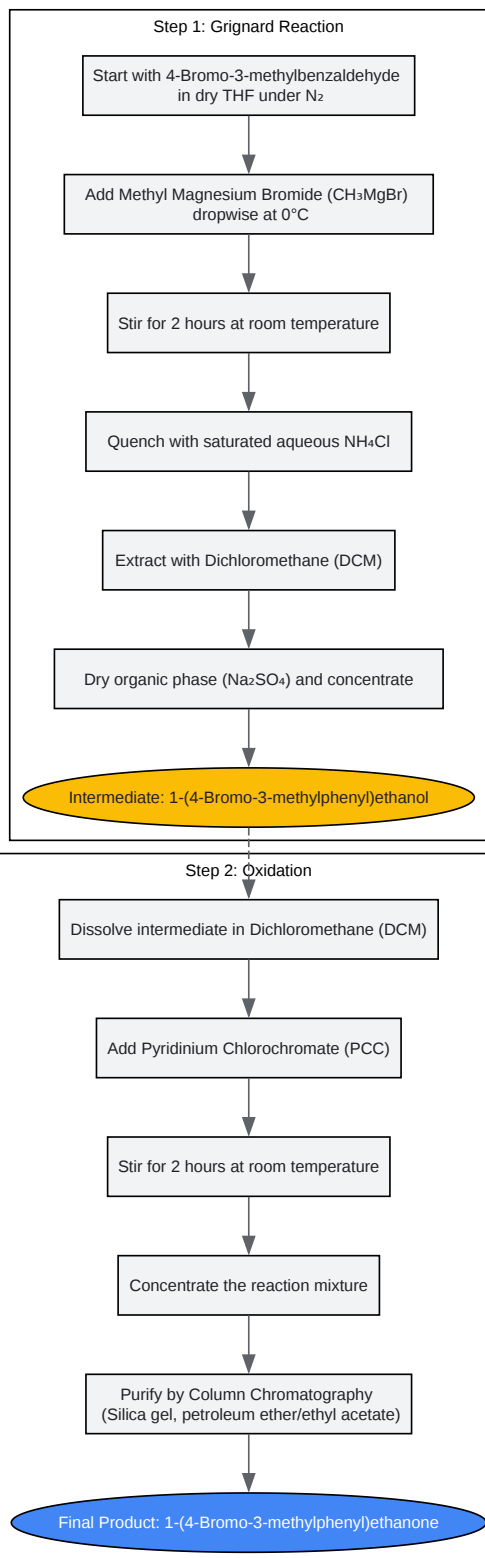
## Protocol:

- Dissolve 3'-methylacetophenone in a suitable solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (NBS) to the solution.
- Initiate the reaction using a radical initiator (e.g., AIBN) or under light.
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture and filter off the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

This two-step synthesis starts from 4-bromo-3-methylbenzaldehyde.

## Experimental Workflow: Grignard Reaction and Oxidation

## Synthesis Workflow: Grignard &amp; Oxidation

[Click to download full resolution via product page](#)*Synthesis via Grignard and Oxidation*

#### Protocol: Step 1: Synthesis of 1-(4-bromo-3-methylphenyl)ethanol

- In a flame-dried flask under a nitrogen atmosphere, dissolve 4-bromo-3-methylbenzaldehyde (1 equivalent) in dry tetrahydrofuran (THF).
- Cool the solution to 0°C in an ice bath.
- Add a solution of methyl magnesium bromide (1 equivalent) in THF dropwise.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

#### Step 2: Oxidation to **1-(4-bromo-3-methylphenyl)ethanone**

- Dissolve the crude 1-(4-bromo-3-methylphenyl)ethanol in dichloromethane.
- Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.
- Stir the mixture at room temperature for 2 hours.
- Upon completion, pass the mixture through a short pad of silica gel to remove the chromium salts, eluting with dichloromethane.
- Concentrate the filtrate and purify the residue by column chromatography (silica gel, using a petroleum ether/ethyl acetate gradient) to obtain the final product.

## Chemical Reactivity and Applications

The reactivity of **1-(4-Bromo-3-methylphenyl)ethanone** is dominated by the presence of the bromo and acetyl functional groups.

- **Nucleophilic Aromatic Substitution:** The bromine atom is a good leaving group, and its reactivity is enhanced by the electron-withdrawing acetyl group, making the compound susceptible to nucleophilic aromatic substitution reactions.
- **Reactions at the Carbonyl Group:** The ketone functionality can undergo various reactions, such as reduction to an alcohol, reductive amination, and aldol condensation.
- **Applications in Synthesis:** This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is a building block for various pharmacologically active compounds, including fungicides, and is also used in the preparation of biphenyl analogs and isoxazoline derivatives.<sup>[4]</sup>

## Safety and Handling

**1-(4-Bromo-3-methylphenyl)ethanone** should be handled with care in a well-ventilated fume hood.

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Precautionary Statements:** P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- **Storage:** It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and active metals.<sup>[4]</sup>

## Conclusion

**1-(4-Bromo-3-methylphenyl)ethanone** is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and material science. This guide provides essential information on its properties, synthesis, and handling, serving as a critical resource for researchers and developers working with this compound.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. antigo.anvisa.gov.br [antigo.anvisa.gov.br]
- 2. 37074-40-1|1-(4-Bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. americanelements.com [americanelements.com]
- 5. Agência Nacional de Vigilância Sanitária [gov.br]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(4-Bromo-3-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330683#physical-and-chemical-properties-of-1-4-bromo-3-methylphenyl-ethanone]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)